molecular formula C12H12O4 B13165674 methyl 6-methoxy-2H-chromene-8-carboxylate

methyl 6-methoxy-2H-chromene-8-carboxylate

Cat. No.: B13165674
M. Wt: 220.22 g/mol
InChI Key: DEKQMTNHZXVWIW-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2H-chromene-8-carboxylate is an organic compound belonging to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by a methoxy group at the 6th position and a carboxylate ester group at the 8th position of the chromene ring. It has a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-2H-chromene-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include 6-methoxyphenol and methyl acetoacetate, with a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2H-chromene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-methoxy-2H-chromene-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-2H-chromene-8-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways can vary depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxy-2H-chromene-3-carboxylate
  • Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • 7-methoxy-4-methyl-3-(3-pyridinyl)-2H-chromen-2-one
  • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Uniqueness

Methyl 6-methoxy-2H-chromene-8-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6th position and the carboxylate ester group at the 8th position can affect its electronic properties and interactions with other molecules, making it distinct from other similar compounds .

Biological Activity

Methyl 6-methoxy-2H-chromene-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound belongs to the chromene class of compounds, which are known for their various pharmacological effects. The structural features of this compound contribute to its biological activities, making it a valuable subject for research in drug development and therapeutic applications.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
Staphylococcus aureus1.95 µg/mL21.3
Escherichia coli0.49 µg/mL24.6
Salmonella typhimurium3.9 µg/mL26.4
Mycobacterium tuberculosisModerate activityNot specified

The compound's antimicrobial efficacy was assessed using the agar well diffusion method, revealing significant inhibition zones compared to standard antibiotics such as ampicillin and gentamicin .

Anticancer Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines, showcasing promising results.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference Drug
HCT-116 (Colon carcinoma)1.08 - 1.48Doxorubicin
HepG-2 (Liver carcinoma)ComparableDoxorubicin
MCF-7 (Breast carcinoma)Less activeDoxorubicin
A-549 (Lung carcinoma)Moderate activityDoxorubicin

The compound demonstrated strong inhibitory effects on the HCT-116 cell line, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : It activates antioxidant pathways, reducing oxidative stress, which is crucial in cancer progression and other diseases .

Structure-Activity Relationship (SAR)

Research indicates that the introduction of methoxy groups significantly enhances the biological activity of chromene derivatives. The structure-activity relationship highlights how specific substitutions influence the potency against various biological targets .

Case Studies

Several studies have assessed the biological activities of this compound:

  • Antimicrobial Screening : A study evaluated its efficacy against seven human pathogens, showing strong activity against both bacterial and fungal strains .
  • Cytotoxicity Evaluation : Another investigation focused on its effects on human cancer cell lines, establishing a correlation between structural modifications and increased cytotoxicity .
  • Molecular Docking Studies : In-silico analyses predicted favorable interactions with key biological targets, supporting experimental findings regarding its therapeutic potential .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 6-methoxy-2H-chromene-8-carboxylate

InChI

InChI=1S/C12H12O4/c1-14-9-6-8-4-3-5-16-11(8)10(7-9)12(13)15-2/h3-4,6-7H,5H2,1-2H3

InChI Key

DEKQMTNHZXVWIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)C(=O)OC)OCC=C2

Origin of Product

United States

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